molecular formula C10H12N2O4 B2504685 4-Nitro-3-(propylamino)benzoic acid CAS No. 1400644-69-0

4-Nitro-3-(propylamino)benzoic acid

Cat. No.: B2504685
CAS No.: 1400644-69-0
M. Wt: 224.216
InChI Key: CBDBJRSTTWCHGK-UHFFFAOYSA-N
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Description

4-Nitro-3-(propylamino)benzoic acid is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 4-position and a propylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(propylamino)benzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with propylamine in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction mixture is stirred at 60°C for several hours, followed by precipitation and purification steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(propylamino)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The propylamino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 4-Amino-3-(propylamino)benzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives of the benzoic acid core.

Scientific Research Applications

4-Nitro-3-(propylamino)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3-(propylamino)benzoic acid is unique due to the combination of the nitro and propylamino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-nitro-3-(propylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-5-11-8-6-7(10(13)14)3-4-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDBJRSTTWCHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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